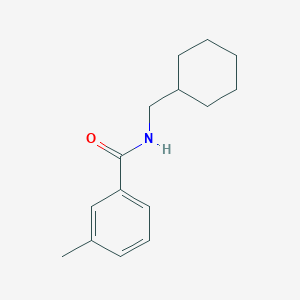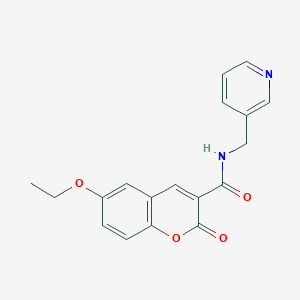
3-(2-hydroxyethyl)-6-iodo-2-(2-phenylvinyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-hydroxyethyl)-6-iodo-2-(2-phenylvinyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a quinazolinone derivative that exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of 3-(2-hydroxyethyl)-6-iodo-2-(2-phenylvinyl)-4(3H)-quinazolinone is not fully understood. However, studies have suggested that the compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to modulate various cellular processes, including cell cycle progression, DNA damage response, and cell signaling pathways. It has also been shown to inhibit the activity of enzymes involved in inflammation and microbial growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-hydroxyethyl)-6-iodo-2-(2-phenylvinyl)-4(3H)-quinazolinone in lab experiments is its versatility. The compound can be easily synthesized and purified, making it suitable for a wide range of experimental applications. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that the compound can cause cytotoxicity in normal cells at high concentrations, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research and development of 3-(2-hydroxyethyl)-6-iodo-2-(2-phenylvinyl)-4(3H)-quinazolinone. One potential direction is to further investigate the mechanism of action of the compound to gain a better understanding of its therapeutic potential. Another direction is to explore the use of the compound in combination with other drugs or therapies to enhance its efficacy and reduce potential toxicity. Additionally, future studies could focus on optimizing the synthesis method of the compound to improve its yield and purity.
Métodos De Síntesis
The synthesis of 3-(2-hydroxyethyl)-6-iodo-2-(2-phenylvinyl)-4(3H)-quinazolinone involves the reaction of 2-phenylacetaldehyde with 2-aminobenzoic acid to produce 2-(2-phenylvinyl)quinazolin-4(3H)-one. This intermediate is then reacted with iodine and potassium iodide in the presence of sodium hydroxide to produce the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 3-(2-hydroxyethyl)-6-iodo-2-(2-phenylvinyl)-4(3H)-quinazolinone have been extensively studied in scientific research. The compound has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to possess anti-inflammatory and anti-microbial properties. The compound has been tested in animal models for its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Propiedades
IUPAC Name |
3-(2-hydroxyethyl)-6-iodo-2-[(E)-2-phenylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O2/c19-14-7-8-16-15(12-14)18(23)21(10-11-22)17(20-16)9-6-13-4-2-1-3-5-13/h1-9,12,22H,10-11H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGLZTVNLSGVKG-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(1H-imidazol-2-yl)benzoyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B5308716.png)
![3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5308727.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-propylpiperazine](/img/structure/B5308729.png)

![4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5308752.png)
![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5308755.png)
![N'-{3-[(4-ethylphenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide](/img/structure/B5308759.png)
![methyl 4-{5-[(5-imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5308765.png)



![2-(ethoxymethyl)-4-(4-propyl-1,4-diazepan-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5308784.png)
![7-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5308796.png)
![2-(1-piperidinyl)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5308799.png)